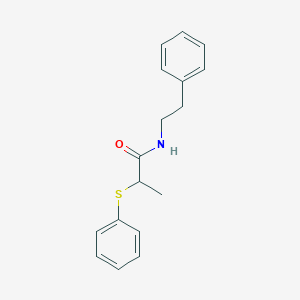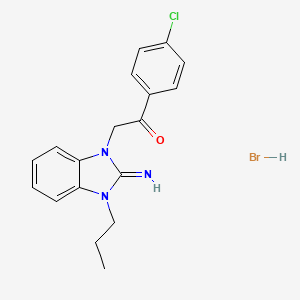![molecular formula C17H18ClNOS B5232691 N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide, also known as ML239, is a chemical compound that has been recently discovered and synthesized for potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have interesting biological properties that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide is not yet fully understood, but it is thought to involve the modulation of specific protein targets in cells. In particular, this compound has been found to interact with a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific cell type and target protein involved. For example, this compound has been shown to induce cell death in certain cancer cells, as well as to modulate the activity of certain neurotransmitter receptors in the brain.
実験室実験の利点と制限
One advantage of using N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide in scientific research is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been found to have interesting biological properties that make it a promising candidate for further investigation.
However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the exact mechanism of action of this compound is not yet fully understood, which can make it challenging to design experiments that target specific cellular processes.
将来の方向性
There are several potential future directions for research on N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide. One area of interest is the development of more potent analogs of this compound that can be used as potential cancer therapeutics. Additionally, further investigation into the specific protein targets of this compound could lead to the development of new drugs that target these proteins for the treatment of various diseases. Finally, the use of this compound as a tool for studying the function of specific proteins in cells could also be an interesting avenue for future research.
合成法
The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide involves a multi-step process that requires the use of various reagents and conditions. The initial step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chlorobenzylamine to form the amide intermediate, which is subsequently reacted with 2-(methylthio)ethylamine to yield the final product, this compound.
科学的研究の応用
N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer biology, and drug discovery. In particular, this compound has been shown to have activity against certain types of cancer cells, as well as to modulate the activity of certain neurotransmitter receptors in the brain.
特性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-6-2-4-8-15(13)17(20)19-10-11-21-12-14-7-3-5-9-16(14)18/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFECASPTWPMVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)

![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)

![1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232710.png)
![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5232732.png)